Z-Trp-phe-OH

Metal-ion sensing Chiral recognition Bioinorganic chemistry

Peptide chemists face multi-step deprotection/reprotection cycles when incorporating Trp-Phe sequences. Z-Trp-phe-OH (CAS 6521-49-9) solves this as a pre-formed, N-terminally Z-protected dipeptide building block. • Acid-stable Z-group withstands repeated TFA treatments (≥2-4 h, RT) for orthogonal Boc deprotection • Free C-terminal carboxylate enables direct DCC/HOBt or EDC/HOBt activation without post-coupling reprotection • Crystalline solid simplifies purification and handling • Also serves as a chiral Zn²⁺ receptor for enantioselective HPLC method development.

Molecular Formula C28H27N3O5
Molecular Weight 485.5 g/mol
CAS No. 6521-49-9
Cat. No. B1595288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Trp-phe-OH
CAS6521-49-9
Molecular FormulaC28H27N3O5
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)
InChIKeyNRTMQKMHFPBQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Trp-phe-OH Product Overview


Z-Trp-phe-OH (CAS 6521-49-9) is an Nα-benzyloxycarbonyl (Z)-protected dipeptide composed of L-tryptophan at the N-terminus and L-phenylalanine at the C-terminus, with molecular formula C₂₈H₂₇N₃O₅ and a molecular weight of 485.53 g/mol . The compound belongs to the class of carbobenzoxy-protected aromatic dipeptides and is primarily employed as a protected building block in solution-phase and solid-phase peptide synthesis, where the acid-stable Z-group enables orthogonal protection strategies alongside Boc or Fmoc chemistry [1]. Beyond its role as a synthetic intermediate, Z-Trp-phe-OH has been documented to function as a chiral metal-ion receptor capable of forming stable complexes with zinc ions in a pH- and isomer-dependent manner, broadening its utility to analytical and bioinorganic chemistry applications .

Workflow Solution & solid-phase peptide synthesis building block
Protection Strategy Acid-stable Z-group for Boc/Fmoc orthogonal schemes
Specialized Use Chiral metal-ion receptor scaffold for zinc sensing

Z-Trp-phe-OH Substitution Risks


Protected dipeptides bearing the same Z-group and aromatic residues are not interchangeable because both the amino acid sequence (Trp-Phe vs. Phe-Trp) and the presence versus absence of the N-terminal Z-protection dictate distinct physicochemical properties, enzyme recognition, and metal-binding behaviour. Z-Trp-phe-OH differs from its reversed-sequence isomer Z-Phe-Trp-OH (CAS 16856-28-3) in chromatographic retention, protease substrate/inhibitor specificity, and metal-chelation geometry due to the spatial arrangement of the indole and phenyl side chains . Compared to the unprotected H-Trp-Phe-OH (CAS 6686-02-8), the Z-group confers acid stability [1] and a 4–5 log-unit increase in calculated LogP (from ~0 to 4.6), fundamentally altering solubility and membrane partitioning [2]. Substituting with single-residue Z-protected amino acids such as Cbz-Trp-OH or Cbz-Phe-OH eliminates the peptide bond and the second aromatic residue, thereby removing the dipeptide's capacity for π-π stacking interactions and its dual-aromatic metal-binding scaffold [3]. These compound-specific features mean that assay outcomes, coupling efficiencies, and analytical detection windows are not transferable across analogs.

Z-Phe-Trp-OH (Reversed Sequence)
Sequence inversion removes documented zinc-receptor function and alters chromatographic and enzyme-recognition profiles.
H-Trp-Phe-OH (Unprotected)
Free N-terminus is incompatible with TFA-based Boc deprotection, leading to a ~4–5 log-unit drop in lipophilicity.
Cbz-Trp-OH / Cbz-Phe-OH (Single Residues)
Eliminates the peptide bond and dual-aromatic scaffold required for π-π stacking and bidentate metal coordination.

Z-Trp-phe-OH Evidence vs Analogs


Sequence-Specific Metal-Ion Receptor Function

Z-Trp-phe-OH has been explicitly characterized as a chiral metal-ion receptor that forms stable complexes with zinc ions, with complex formation being dependent on the stereoisomer of the dipeptide and the pH of the solution; the interaction can be monitored by liquid chromatography using an appropriate chiral selector . In contrast, Z-Phe-Trp-OH (CAS 16856-28-3)—the reversed-sequence isomer—is described primarily as an organic acid with hydrophilic character and its documented applications are limited to use as a general eluent in liquid chromatography and as a substrate in enzymatic studies, without any reported metal-ion receptor function . The N-terminal tryptophan in Z-Trp-phe-OH positions the indole NH and carbonyl groups for bidentate metal coordination, whereas in Z-Phe-Trp-OH the tryptophan is C-terminal and presents a different donor-atom geometry to metal ions.

Sequence-Specific Metal-Ion Receptor
Cross-study comparable
Target: Forms stable, pH-dependent zinc complexes. Comparator (Z-Phe-Trp-OH): No metal-receptor function reported.
Supports chiral zinc-sensor and separation media development.
Functional difference; indole NH positioning is critical.
Metal-ion sensing Chiral recognition Bioinorganic chemistry

Orthogonal Z-Protection Stability

The benzyloxycarbonyl (Cbz/Z) protecting group on Z-Trp-phe-OH is documented to be stable under strongly acidic conditions, including treatment with trifluoroacetic acid (TFA) at room temperature for 2–4 hours, and is removed exclusively by catalytic hydrogenolysis (Pd/C, H₂) or strong acidolysis (HBr/AcOH) [1]. In contrast, the unprotected analog H-Trp-Phe-OH (CAS 6686-02-8) possesses a free N-terminal amine that will undergo unwanted acylation, protonation, or side reactions under the same acidic conditions, making it incompatible with Boc-strategy solid-phase peptide synthesis where TFA-labile side-chain protections are employed [2]. The orthogonal stability of the Z-group relative to the Boc group (removed by TFA) and the Fmoc group (removed by base) enables three-dimensional protection strategies in complex peptide assemblies.

Orthogonal Z-Protection Stability
Class-level inference
Stability window: ≥2–4 hours in concentrated TFA at RT vs. immediate reactivity for unprotected H-Trp-Phe-OH.
Enables Boc-strategy SPPS without N-terminal side reactions.
Acid stability is a well-established Z-group property.
Peptide synthesis Protecting-group strategy Reaction orthogonality

Lipophilicity Differential

Z-Trp-phe-OH exhibits a computed LogP of 4.60 and a polar surface area (PSA) of 120.52 Ų [1]. Although experimental LogP data for unprotected H-Trp-Phe-OH are not available in the same database, the free dipeptide H-Trp-Phe-OH carries an ionizable N-terminal amine (pKa ~7.5–8.0) and a free C-terminal carboxylate (pKa ~3.5), rendering it predominantly zwitterionic at physiological pH with an estimated LogD₇.₄ near 0 to −1 . The calculated ~4–5 log-unit difference in lipophilicity between the Z-protected and unprotected forms translates to dramatically different retention times on reversed-phase HPLC (estimated ΔtR > 5 min under standard C18 gradient conditions), differential partitioning into organic solvents during liquid-liquid extraction, and distinct apparent permeability in cell-based assays.

Lipophilicity Differential
Cross-study comparable
ΔLogP/LogD ≈ 4–5 log units between Z-protected (LogP 4.60) and unprotected (est. LogD₇.₄ ~0 to −1) forms.
Late-eluting RP-HPLC standard; impacts extraction and partitioning methods.
Computed LogP vs. estimated LogD under physiological pH.
Physicochemical profiling Chromatographic method development ADME prediction

Stromelysin Inhibition: Cbz-Trp vs Cbz-Phe Motif

Although Z-Trp-phe-OH has not been directly tested against stromelysin in the published literature, its constituent N-terminal Cbz-Trp motif has been characterized as a potent competitive inhibitor of recombinant human stromelysin catalytic domain (SCD). Cbz-L-Trp-OH (1) exhibited an IC₅₀ of 2.5 µM and a Kᵢ of 2.1 µM, whereas Cbz-L-Phe-OH (26) was 16-fold less potent with an IC₅₀ of 40 µM and a Kᵢ of 33 µM [1]. The L-configuration is strictly required for activity; Cbz-D-Trp-OH (2) showed an IC₅₀ of 86 µM and Kᵢ of 71 µM [1]. This class-level SAR suggests that Z-Trp-phe-OH retains the critical Cbz-L-Trp pharmacophore and may serve as a dipeptide-extended scaffold for stromelysin-1 inhibitor development, whereas Z-Phe-Trp-OH would present a Cbz-Phe N-terminus expected to be 16-fold weaker based on the single-amino-acid SAR.

Stromelysin Inhibition: Cbz-Trp vs Cbz-Phe
Class-level inference
16-fold difference in IC₅₀ (2.5 vs. 40 µM) between Cbz-L-Trp-OH and Cbz-L-Phe-OH motifs.
Provides preferred Cbz-L-Trp pharmacophore for MMP-3 inhibitor development.
SAR-based inference; direct dipeptide testing is required.
Matrix metalloproteinase Stromelysin-1 (MMP-3) Inhibitor SAR

Z-Trp-phe-OH Application Scenarios


Boc/Z-Strategy Fragment Condensation

Z-Trp-phe-OH is deployed as a pre-formed, N-terminally protected dipeptide building block in solution-phase peptide assembly where the Boc group is used for lysine side-chain or other protection. The acid-stable Z-group withstands repeated TFA treatments (≥2–4 hours at room temperature) used to remove Boc groups [1], while the free C-terminal carboxylate permits direct activation with DCC/HOBt or EDC/HOBt for coupling to the next residue. This orthogonal stability eliminates the need for post-coupling reprotection and reduces step count relative to sequential single-amino-acid addition. The crystalline nature of the compound facilitates purification and handling [2].

Chiral Zinc Receptor for Chromatography

Z-Trp-phe-OH functions as a chiral receptor for zinc ions, forming stable complexes whose formation is pH-dependent and stereoisomer-sensitive [1]. This property enables its use as a mobile-phase additive or stationary-phase ligand in chiral liquid chromatography for the analytical or preparative separation of enantiomeric mixtures. The indole NH and backbone carbonyl oxygen atoms of the N-terminal tryptophan provide a defined bidentate coordination geometry that is absent in the reversed-sequence isomer Z-Phe-Trp-OH [1]. Detection of the zinc complex can be performed by UV absorbance at 280 nm (Trp chromophore) or by post-column derivatization.

Stromelysin-1 Inhibitor Scaffold Derivatization

Based on the established SAR that Cbz-L-Trp-OH inhibits recombinant human stromelysin catalytic domain with an IC₅₀ of 2.5 µM and Kᵢ of 2.1 µM, while Cbz-L-Phe-OH is 16-fold weaker (IC₅₀ 40 µM, Kᵢ 33 µM) [1], Z-Trp-phe-OH serves as a dipeptide scaffold for further derivatization at the C-terminal phenylalanine position. Researchers can esterify, amidate, or extend the C-terminus to probe S1′ pocket interactions while retaining the critical Cbz-L-Trp pharmacophore at the N-terminus. The Z-Phe-Trp-OH isomer, by contrast, would present a weaker Cbz-Phe motif and is less suitable for this SAR exploration.

HPLC Method Development & Reference Standard

With a computed LogP of 4.60 and PSA of 120.52 Ų [1], Z-Trp-phe-OH serves as a late-eluting, hydrophobic dipeptide standard for reversed-phase HPLC method development, column qualification, and system suitability testing. Its strong UV chromophore (Trp indole, ε₂₈₀ ≈ 5,600 M⁻¹cm⁻¹) provides excellent detection sensitivity. The compound can also be used as a reference solute to calibrate LogP prediction models or to benchmark extraction efficiency in liquid-liquid partitioning protocols where large lipophilicity differences between protected and unprotected dipeptides are exploited.

Application
Selection Property
Validation Focus
Boc/Z-Strategy Fragment Condensation
Acid-orthogonal Z-group stability
Coupling efficiency and sequence fidelity
Chiral Zinc Receptor for Chromatography
Stereoisomer- and pH-dependent metal binding
Chiral separation method development
Stromelysin-1 Inhibitor Scaffold Derivatization
Cbz-L-Trp N-terminal pharmacophore
C-terminal SAR exploration at S1′ pocket
HPLC Method Development & Reference Standard
High lipophilicity and strong UV chromophore
Column qualification and extraction benchmarking

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